molecular formula C10H16NO3P B1595203 Diethyl (4-aminophenyl)phosphonate CAS No. 42822-57-1

Diethyl (4-aminophenyl)phosphonate

Cat. No. B1595203
CAS RN: 42822-57-1
M. Wt: 229.21 g/mol
InChI Key: OIGQTUBEBRLSOX-UHFFFAOYSA-N
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Description

Diethyl (4-aminophenyl)phosphonate is a chemical compound with the CAS Number: 42822-57-1 and a molecular weight of 229.22 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The IUPAC name for Diethyl (4-aminophenyl)phosphonate is diethyl 4-aminophenylphosphonate . The InChI code is 1S/C10H16NO3P/c1-3-13-15(12,14-4-2)10-7-5-9(11)6-8-10/h5-8H,3-4,11H2,1-2H3 .


Chemical Reactions Analysis

While specific chemical reactions involving Diethyl (4-aminophenyl)phosphonate are not available, phosphonates are known to participate in various reactions. For instance, they can undergo cross-coupling with aryl and vinyl halides .


Physical And Chemical Properties Analysis

Diethyl (4-aminophenyl)phosphonate has a boiling point of 341.6°C at 760 mmHg . It is a solid substance .

Scientific Research Applications

  • Chemical Synthesis

    • Diethyl (4-aminophenyl)phosphonate is used as a reagent in the preparation of [4- (tetradecanoylamino)benzyl]phosphonic acid . It is also used in the production of diethyl p-benzoylaminobenzylphosphonate .
  • Hydrolysis of Phosphinates and Phosphonates

    • Phosphinic and phosphonic acids, which can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation, are useful intermediates and biologically active compounds . The hydrolysis may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides .
  • Preparation of [4- (tetradecanoylamino)benzyl]phosphonic acid

    • Diethyl (4-aminophenyl)phosphonate is used as a reagent in the preparation of [4- (tetradecanoylamino)benzyl]phosphonic acid .
  • Production of diethyl p-benzoylaminobenzylphosphonate

    • Diethyl (4-aminophenyl)phosphonate is also used in the production of diethyl p-benzoylaminobenzylphosphonate .

Safety And Hazards

The safety information for Diethyl (4-aminophenyl)phosphonate indicates that it is a substance that requires caution. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H315-H319-H332-H335, and precautionary statements include P280-P305+P351+P338-P310 .

Relevant Papers One relevant paper discusses the use of α-aminophosphonates, which could potentially include Diethyl (4-aminophenyl)phosphonate, as corrosion inhibitors for mild steel in hydrochloric acid .

properties

IUPAC Name

4-diethoxyphosphorylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16NO3P/c1-3-13-15(12,14-4-2)10-7-5-9(11)6-8-10/h5-8H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGQTUBEBRLSOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10297808
Record name diethyl (4-aminophenyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10297808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (4-aminophenyl)phosphonate

CAS RN

42822-57-1
Record name 42822-57-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl (4-aminophenyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10297808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a 50-mL round-bottom flask, was placed a solution of diethyl 4-nitrophenylphosphonate (1.07 g, 4.13 mmol, 1.00 equiv), TEA (3 mL), Palladium carbon (0.025 g). This was followed by the addition of formic acid (2 mL) dropwise with stirring at room temperature. The resulting solution was heated to reflux for 3 hr. The reaction was then quenched by the addition of 5 mL of water and the solids were filtered out. The resulting filtrate was extracted with 5×10 mL of dichloromethane and the organic layers combined and dried over anhydrous sodium sulfate. This resulted in 800 mg (85%) of diethyl 4-aminophenylphosphonate as a white solid.
Quantity
1.07 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Palladium carbon
Quantity
0.025 g
Type
catalyst
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of diethyl (4-nitrophenyl)phosphonate (150 mg, 0.58 mmol), EtOH (40 ml) and 10% Pd/C (30 mg) was hydrogenated under 50 psi of hydrogen pressure at 40° C. for 6 h. After cooling to room temperature, the reaction mixture was filtered and the filtrate concentrated in vacuo to afford 130 mg of desired diethyl (4-aminophenyl)phosphonate (yield: 98%), which was used directly in further chemistries without purification.
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mg
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

(4-Nitro-phenyl)-phosphonic acid diethyl ester (7.6 g, 29.1 mmol) and SnCl2 (29.6 g, 0.13 mmol) were heated at reflux for 1 h. The mixture was poured in CH2Cl2 (500 mL) and adjusted to pH 8 with sat'd Na2CO3. The resulting mixture was filtered through Celite (CH2Cl2 wash) and the layers separated. The aqueous layer was extracted with CH2Cl2 and the combined extracts, were washed with water, sat'd NaCl, then dried over MgSO4 and filtered. Concentration yielded a light yellow solid (5.9 g, 88%): MS [M+H]+ 230; m.p. 117–118° C.
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
29.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
M Fuertes, A Selas, A Trejo, BR Knudsen… - Bioorganic & Medicinal …, 2022 - Elsevier
This work describes the first synthesis of diethyl 6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolinylphosphonates 5, diethyl 7H-indeno[2,1-c]quinolinylphosphonates 6 and diethyl 7-oxo-…
Number of citations: 7 www.sciencedirect.com
A Selas, M Fuertes, E Melcón-Fernández… - Pharmaceuticals, 2021 - mdpi.com
This work describes, for the first time, the synthesis of dialkyl (2-arylquinolin-8-yl)phosphonate derivatives. The preparation was carried out through a direct and simple process as a …
Number of citations: 7 www.mdpi.com
XZ Zhao, W Wang, GT Lountos, JE Tropea… - Frontiers in …, 2022 - frontiersin.org
Tyrosyl-DNA phosphodiesterase 1 (TDP1) repairs stalled type I topoisomerase (TOP1)-DNA complexes by hydrolyzing the phosphodiester bond between the TOP1 Y723 residue and …
Number of citations: 2 www.frontiersin.org
M Carboni, CW Abney… - Industrial & …, 2013 - ACS Publications
A series of functionalized mesoporous carbon (MC) materials were prepared by covalent grafting with amidoxime, carboxyl, and phosphoryl functional groups and screened for uranium …
Number of citations: 127 pubs.acs.org
G Németh, Z Greff, A Sipos, Z Varga… - Journal of medicinal …, 2014 - ACS Publications
Although there is a significant effort in the design of a selective CDK9/CycT1 inhibitor, no compound has been proven to be a specific inhibitor of this kinase so far. The aim of this …
Number of citations: 67 pubs.acs.org
KP Nandre, SV Bhosale, RS Bhosale… - Supramolecular …, 2014 - Taylor & Francis
Here we report various rigid alkanediamide derivatives, with three different substitution patterns of phosphonate ester for investigation of organogelation properties. The gelation …
Number of citations: 2 www.tandfonline.com
R Lapierre, TMT Le, B Schiavi, D Thevenet… - … Process Research & …, 2023 - ACS Publications
Herein we disclose our study toward the synthesis of aryl phosphonates using either photocatalytic conditions or a photoinduced process. First, a phosphonylation reaction catalyzed by …
Number of citations: 2 pubs.acs.org
Y Huang - 2015 - repository.arizona.edu
Perylenediimide (PDI) derivatives are lightfast red dyes that exhibit excellent optical and electronic properties for modern organic semiconductor applications. In this dissertation, several …
Number of citations: 0 repository.arizona.edu
GM Castillo - 2007 - search.proquest.com
Biosensor is a device that uses biochemical elements to detect a chemical compound or changes in the environment. It is comprised of a sensitive biological element and a …
Number of citations: 0 search.proquest.com
W Zhang - 2016 - scholarworks.wm.edu
Artificial Photosynthesis (AP) focuses on finding a way to harness solar energy to generate a chemical fuel. TiO2 semiconductors are of interest to AP research due to its relatively low …
Number of citations: 1 scholarworks.wm.edu

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